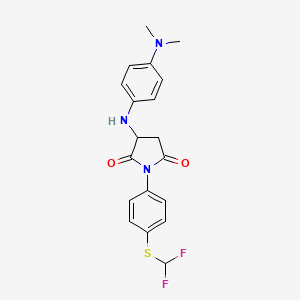
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H19F2N3O2S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18F2N2OS, with a molecular weight of 356.39 g/mol. The presence of difluoromethyl and dimethylamino groups suggests potential interactions with biological targets.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. For instance, the compound was tested against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Other Pyrrolidine Derivatives | Various | Various |
The specific IC50 values for this compound remain to be determined through further experimental studies.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyrrolidine derivatives have been noted for their ability to inhibit cancer cell proliferation in various studies. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the molecular structure significantly influence the biological activity of pyrrolidine derivatives. Key findings include:
- Difluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Dimethylamino Group : Contributes to increased binding affinity to biological targets.
- Pyrrolidine Ring : Essential for maintaining the structural integrity necessary for biological activity.
Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrrolidine derivatives, it was observed that the compound significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin.
Study 2: Anticancer Efficacy
Another study investigated the effects of similar pyrrolidine derivatives on human cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, suggesting a promising avenue for further research into their anticancer potential.
Propiedades
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-23(2)13-5-3-12(4-6-13)22-16-11-17(25)24(18(16)26)14-7-9-15(10-8-14)27-19(20)21/h3-10,16,19,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXSPUGMHGMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













